molecular formula C10H10N2O4 B3218834 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-6-methoxy-2-oxo-, methyl ester CAS No. 1190312-67-4

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-6-methoxy-2-oxo-, methyl ester

Cat. No.: B3218834
CAS No.: 1190312-67-4
M. Wt: 222.20 g/mol
InChI Key: RPWDMDKYCPJUPS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-6-methoxy-2-oxo-, methyl ester is a complex organic compound belonging to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under specific reaction conditions. The reaction conditions often include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of functional groups such as carboxylic acid and ester groups makes it versatile in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

  • Addition: Electrophilic addition reactions can be performed using electrophiles like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed: The reactions of this compound can lead to the formation of various products, including derivatives with different functional groups, which can be further modified for specific applications.

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor modulators.

  • Medicine: The compound has potential therapeutic applications, such as in the development of anticancer drugs and treatments for various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid

  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Properties

IUPAC Name

methyl 6-methoxy-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-8-4-6(10(14)16-2)5-3-7(13)11-9(5)12-8/h4H,3H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWDMDKYCPJUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(CC(=O)N2)C(=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146313
Record name Methyl 2,3-dihydro-6-methoxy-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-67-4
Record name Methyl 2,3-dihydro-6-methoxy-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-6-methoxy-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-6-methoxy-2-oxo-, methyl ester
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-6-methoxy-2-oxo-, methyl ester
Reactant of Route 3
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-6-methoxy-2-oxo-, methyl ester
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-6-methoxy-2-oxo-, methyl ester
Reactant of Route 5
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-6-methoxy-2-oxo-, methyl ester
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-6-methoxy-2-oxo-, methyl ester

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